(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate
Overview
Description
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate is an organic compound with the molecular formula C12H22O4. It is also known as L-Menthyl 2,2-Dihydroxyacetate and is used in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with isopropyl and methyl groups, and an ester functional group.
Mechanism of Action
Target of Action
L-Menthyl Glyoxylate Hydrate, also known as (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate, is primarily used as a pharmaceutical intermediate in the synthesis of antiretroviral drugs . The primary targets of this compound are the enzymes involved in the synthesis of these drugs, particularly those used in the treatment of AIDS/HIV .
Mode of Action
The compound acts as a chiral auxiliary in the enantioselective synthesis of antiretroviral drugs . It is obtained by reacting menthol with carboxyl derivatives, such as glyoxyl acid, maleic anhydride, and fumaric acid . The resulting changes include the formation of key intermediates in the synthesis of antiretroviral drugs .
Biochemical Pathways
The biochemical pathways affected by L-Menthyl Glyoxylate Hydrate involve the synthesis of antiretroviral drugs . These pathways include the esterification of menthol with maleic anhydride or fumaric acid, followed by ozonolysis and hydration . The downstream effects include the production of key intermediates for the synthesis of antiretroviral drugs .
Result of Action
The molecular and cellular effects of L-Menthyl Glyoxylate Hydrate’s action are primarily seen in its role in the synthesis of antiretroviral drugs . These drugs, once synthesized, can inhibit the replication of HIV, thereby helping to manage the symptoms of AIDS .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate typically involves the esterification of glyoxylic acid with L-menthol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves the following steps:
Preparation of Glyoxylic Acid: Glyoxylic acid can be prepared by the oxidation of glycolic acid or by the hydrolysis of glyoxal.
Esterification Reaction: L-menthol is reacted with glyoxylic acid in the presence of sulfuric acid. The reaction mixture is heated to facilitate the esterification process.
Purification: The resulting ester is purified by recrystallization or distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of chiral intermediates.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, especially in the synthesis of antiviral and antibacterial agents.
Industry: Utilized in the production of fine chemicals and as a flavoring agent in the food industry.
Comparison with Similar Compounds
Similar Compounds
L-Menthyl Glyoxylate Hydrate: Similar structure but with a hydrate form.
Glyoxylic Acid Esters: Various esters of glyoxylic acid with different alcohols.
Uniqueness
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate is unique due to its specific stereochemistry and the presence of both isopropyl and methyl groups on the cyclohexyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2,2-dihydroxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-7(2)9-5-4-8(3)6-10(9)16-12(15)11(13)14/h7-11,13-14H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZMJRSMHQDFIT-KXUCPTDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920630 | |
Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl dihydroxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111969-64-3 | |
Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 2,2-dihydroxyacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111969-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2S-Isopropyl-5R-methyl-1R-cyclohexyl 2,2-dihydroxyacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111969643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl dihydroxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2S-isopropyl-5R-methyl-1R-cyclohexyl 2,2-dihydroxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acetic acid, 2,2-dihydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the advantages of using heteropoly acids as catalysts in the synthesis of L-Menthyl glyoxylate hydrate?
A1: Heteropoly acids offer a unique combination of advantages in the synthesis of L-Menthyl glyoxylate hydrate []. They exhibit the benefits of both liquid and solid acid catalysts. This dual nature allows for efficient interaction with reactants in the liquid phase while also permitting easy separation and recovery like solid catalysts. Additionally, the use of heteropoly acids contributes to a cleaner production process. The organic layer containing the desired product can be easily separated, minimizing the need for extensive pH adjustments and reducing waste acid and salt emissions [].
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